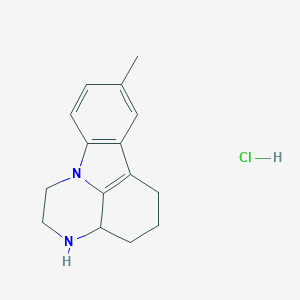

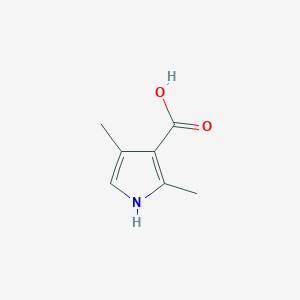

N-(2-hydroxyéthyl)-1,2,3,6-tétrahydrophthalimide

Vue d'ensemble

Description

The compound "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide" is a derivative of cyclohexene dicarboximide, which is a class of compounds known for their diverse chemical properties and potential applications in various fields of chemistry. Although the specific compound is not directly studied in the provided papers, the papers do offer insights into related compounds that can help infer some of the characteristics and behaviors of "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide".

Synthesis Analysis

The synthesis of related cyclohexene derivatives has been reported, such as the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which were obtained and characterized by various spectroscopic methods . Additionally, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives was achieved using urea as a catalyst under ultrasound in aqueous media, which suggests that similar conditions could potentially be applied for the synthesis of "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide" .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be quite complex. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined to crystallize in the triclinic space group with a chair conformation for the cyclohexane ring . This information provides a basis for understanding the potential molecular geometry and conformation of "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide".

Chemical Reactions Analysis

The chemical reactions of cyclohexene derivatives can vary widely. The mass spectrometric analysis of N-substituted cyclohexene-1,2-dicarboximides provided evidence for 1,3 and 1,4 hydrogen migrations, which are important reactions that can influence the stability and reactivity of these compounds . These findings could be relevant when considering the reactivity of "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide".

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide" are not directly reported in the provided papers, the studies on related compounds can offer some insights. For example, the mass spectra of similar compounds showed characteristic nominal ions, which could be indicative of the fragmentation patterns and stability of the compound . The synthesis methods reported also suggest that these compounds can be obtained in high yields and may exhibit favorable solubility in certain conditions .

Applications De Recherche Scientifique

Captage et stockage du carbone (CSC)

N-(2-hydroxyéthyl)-pipérazine : , un dérivé de la pipérazine et structurellement similaire au composé en question, a été étudié pour son potentiel dans le captage du CO2. Il présente une bonne solubilité mutuelle dans les solutions aqueuses, un point de fusion bas et un point d'ébullition élevé, ce qui en fait un candidat prometteur pour les techniques de lavage à l'amine .

Traitement minier

Un nouveau tensioactif quaternaire d'ammonium contenant des hydroxyles, apparenté au composé, a été synthétisé et utilisé comme collecteur pour la séparation par flottation cationique inverse de l'apatite du quartz. Ceci montre le potentiel du composé dans les processus de flottation minérale, qui sont essentiels dans l'industrie minière .

Synthèse polymérique

Les dérivés du composé ont été utilisés dans la synthèse de polymères électrochimiquement actifs. Par exemple, la poly[(N-2-hydroxyéthyl)aniline] a été synthétisée, qui présente des propriétés électriques qui dépendent de la température et de la fréquence du courant alternatif. Ceci indique son utilisation dans la création de polymères conducteurs pour l'électronique .

Traitement de l'eau

Les phosphonates, qui comprennent des composés structurellement apparentés à celui en question, sont utilisés dans les formulations de traitement de l'eau. Ils contrôlent les ions métalliques et empêchent la formation de tartre, ce qui les rend essentiels dans diverses applications de traitement de l'eau, y compris les systèmes d'eau de refroidissement, les détergents et les nettoyants .

Applications biomédicales

Des dérivés du composé ont été utilisés pour former des complexes avec des ions métalliques, qui sont cruciaux dans les applications biomédicales. Par exemple, ils peuvent être utilisés comme ionophores pour la détermination sélective des ions métalliques, ce qui est important dans les tests diagnostiques et les traitements .

Synthèse organique et utilisation comme solvant

Le composé et ses dérivés servent de blocs de construction dans la synthèse organique. Ils sont utilisés comme solvants et intermédiaires dans la production de produits de protection, de dispersants, de fibres, de plastifiants, d'accélérateurs de caoutchouc, de pesticides, de colorants et d'autres produits chimiques organiques. Ceci met en évidence son rôle dans la fabrication et le traitement chimiques .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N-(2-Hydroxyethyl)-1,2,3,6-Tetrahydrophthalimide, also known as Palmitoylethanolamide (PEA), is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism and inflammation . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

PEA interacts with its targets, primarily PPAR-α, through binding, which triggers a variety of biological effects, some related to chronic inflammation and pain . It enhances anandamide activity through an “entourage effect”, thereby modulating the endocannabinoid system .

Biochemical Pathways

PEA affects several biochemical pathways. It modulates the peroxisome proliferator-activated receptor alpha (PPAR-α) pathway, which plays a key role in lipid metabolism and inflammation . It also influences the endocannabinoid system, which is involved in various physiological processes including pain sensation, mood, and memory .

Pharmacokinetics

Similar compounds such as n-(2-hydroxyethyl)ethylenediamine have been shown to be rapidly and completely absorbed after oral administration, with a high bioavailability

Result of Action

The molecular and cellular effects of PEA’s action include anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It has been shown to reduce the release of pro-inflammatory cytokines, increase the activities of antioxidant enzymes, and inhibit lipid peroxidation .

Action Environment

The action, efficacy, and stability of N-(2-Hydroxyethyl)-1,2,3,6-Tetrahydrophthalimide can be influenced by various environmental factors. For instance, in the context of thermoplastic starch/montmorillonite nanocomposite preparation, it acts as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite

Propriétés

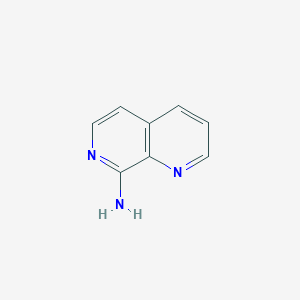

IUPAC Name |

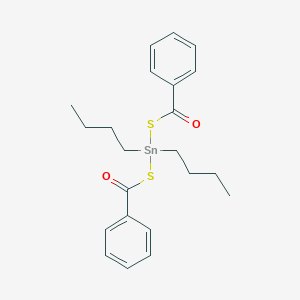

2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-2,7-8,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRADHZSVGNCOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935017 | |

| Record name | 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

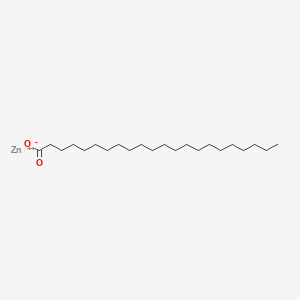

CAS RN |

15458-48-7 | |

| Record name | 3a,4,7,7a-Tetrahydro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15458-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,-Tetrahydro-N-(2-hydroxyethyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015458487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15458-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,-tetrahydro-N-(2-hydroxyethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)

![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)